7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
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Overview
Description
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a solid compound with a crystalline form ranging from white to light yellow . It has a low solubility at room temperature, insoluble in water but soluble in some organic solvents such as ethanol and dimethyl sulfoxide . It is an organic acid that can produce protons. It has strong acidity and can react with bases to produce corresponding salts .
Molecular Structure Analysis
The molecular weight of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is 193.63 . The compound’s structure can be represented by the SMILES string: CC1=C(C=CC2=C(C=CN=C12)O)Cl . Further analysis of its structure can be obtained from its NMR data .Physical And Chemical Properties Analysis
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a density of 1.5±0.1 g/cm³ . It has a boiling point of 409.0±45.0 °C at 760 mmHg . The compound has a molar refractivity of 57.3±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Photophysical Properties and Applications
Phosphorescent emissions and photophysical properties of copper(I) complexes, including those bearing hydroxyquinoline carboxylic acid analog ligands, have been extensively studied. These complexes exhibit extraordinary photophysical properties, with one showing an emission quantum yield of 4.67% and an excited life time of 1.88 ms in the solid state, which extends up to 6.7 ms in frozen solutions. The emission properties are significantly influenced by the nature of the solvent, with coordinating solvents like acetonitrile quenching the charge transfer emission on a microsecond scale (Małecki et al., 2015).
Spectroelectrochemistry of Hydroxyquinolines
The electrochemistry and spectroelectrochemistry of bioactive hydroxyquinolines, including derivatives of hydroxyquinoline carboxylic acids, have been investigated. These studies shed light on their oxidation mechanisms in aprotic environments, demonstrating unexpected protonation during oxidation processes. This research has implications for understanding the electron transfer efficiency of hydroxyquinolines in biological systems and offers insights into their potential antioxidant or prooxidative effects, depending on the distributive status in reaction systems (Sokolová et al., 2015).
Antioxidant vs. Prooxidative Effects
A study focused on the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on free-radical-initiated hemolysis of erythrocytes. The research found that these compounds could act as either antioxidants or prooxidants, influenced by their distributive status in the reaction system. This investigation provides critical insights into the potential therapeutic applications of hydroxyquinoline derivatives as antioxidant drugs, highlighting the importance of their molecular structure and distributive status in determining their effects on lipid peroxidation and cell membrane integrity (Liu et al., 2002).
Safety And Hazards
As an organic compound, 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has certain toxicity and should be handled with care to avoid contact with skin, eyes, and mucous membranes . Appropriate personal protective equipment, including laboratory gloves, goggles, and lab coats, should be worn during handling . Eating and smoking are strictly prohibited during operation .
properties
IUPAC Name |
7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGXAPARJYAEQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303260 |
Source
|
Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
CAS RN |
405923-50-4 |
Source
|
Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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